Heptatriacontanoic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
heptatriacontanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H74O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37(38)39/h2-36H2,1H3,(H,38,39) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQQJCLFURALOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H74O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415222 | |
| Record name | heptatriacontanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
551.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38232-07-4 | |
| Record name | Heptatriacontanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38232-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | heptatriacontanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Occurrence and Natural Distribution of Heptatriacontanoic Acid
Presence in Terrestrial Flora
Heptatriacontanoic acid has been reported in several terrestrial plants, particularly in species with a history of use in traditional medicine.
Isolation from Alpinia nigra Seeds
Research into the chemical constituents of Alpinia nigra, a plant in the ginger family, has led to the isolation of this compound from its seed clusters. wikipedia.orgearth.com Specifically, studies have identified derivatives of the acid, namely this compound 2, 3-dihydroxypropyl ester and this compound 1, 3-dihydroxypropyl ester. wikipedia.orgearth.comtiprpress.com These compounds were isolated alongside other phytochemicals, including flavone (B191248) glycosides and another long-chain fatty acid, pentatriacontanoic acid 1, 3-dihydroxypropyl ester. wikipedia.orgearth.com The identification of these esters marks them as novel compounds first discovered in the Zingiberaceae family. tiprpress.com
Identification in Abelmoschus manihot Flowers
This compound is a known chemical constituent of the flowers of Abelmoschus manihot, a plant also known as aibika. wikiwand.comwikipedia.orgwikipedia.org In a study focused on the chemical makeup of the flowers, this compound was one of thirteen compounds isolated and identified using chromatographic and spectroscopic methods. nih.govresearchgate.net It was found alongside various other molecules, including myricetin, guanosine, adenosine, and beta-sitosterol. wikipedia.orgnih.govcabidigitallibrary.org The identification of this compound was a first for the Abelmoschus genus. nih.govresearchgate.net
Detection in Traditional Medicinal Herbs (e.g., Adenosma indianum)
The distribution of this compound extends to traditional medicinal herbs such as Adenosma indianum. A review of the Adenosma genus indicates that this compound has been identified from the ethanol (B145695) extract of this plant. cas.cn It was discovered along with other fatty acids like octadecanoic acid and tetratriacontanoic acid. cas.cn
Table 1: Occurrence of this compound in Terrestrial Flora
| Plant Species | Part of Plant | Compound Form | Associated Compounds |
| Alpinia nigra | Seeds | This compound 2, 3-dihydroxypropyl ester; this compound 1, 3-dihydroxypropyl ester wikipedia.orgearth.comtiprpress.com | Kaempferol-3-O-glucoside, Kaempferol-3-O-glucuronide, Pentatriacontanoic acid 1, 3-dihydroxypropyl ester wikipedia.orgearth.com |
| Abelmoschus manihot | Flowers | This compound wikiwand.comwikipedia.orgnih.gov | Myricetin, Cannabiscitrin, Guanosine, Adenosine, 1-triacontanol, Beta-sitosterol wikipedia.orgnih.govcabidigitallibrary.org |
| Adenosma indianum | Whole Plant (Ethanol Extract) | This compound cas.cn | Octadecanoic acid, Tetratriacontanoic acid, Pentatriacontanoic acid methyl ester cas.cn |
Detection in Aquatic and Extremophile Microorganisms
The occurrence of this compound is not limited to the plant kingdom; it has also been detected in microorganisms from extreme and aquatic environments.
Identification in Antarctic Cyanobacteria (e.g., Leptolyngbya spp.)
This compound has been identified in extremophiles, specifically in cyanobacteria from Antarctica. Fatty acid profiling of Leptolyngbya species, a type of filamentous cyanobacteria, revealed the presence of this very-long-chain fatty acid. researchgate.net In one study, Leptolyngbya sp. D was found to contain this compound. researchgate.net Depending on the specific strain, this acid can constitute between 2.74% and 17% of the total fatty acids. Its presence in these organisms is significant as the composition of fatty acids is crucial for maintaining membrane fluidity in low-temperature environments.
Occurrence in Marine Organisms (e.g., Zooplankton, Hemimycale sp. Sponge)
The marine environment is another domain where this compound has been found. The acid has been measured as part of the lipid profile of marine zooplankton. wikiwand.comwikipedia.orgvulcanchem.com Furthermore, it has been isolated from marine invertebrates. Bioassay-guided fractionation of extracts from the Red Sea marine sponge Hemimycale sp. led to the identification of this compound. researchgate.netnih.govaun.edu.eg It was isolated along with other known metabolites such as octadecane (B175841) and hexatriacontane. researchgate.netnih.govresearchgate.net
Table 2: Detection of this compound in Aquatic Organisms
| Organism Type | Specific Example | Environment | Associated Compounds |
| Extremophile Microorganism | Leptolyngbya spp. (Cyanobacteria) | Antarctic Polar Ice researchgate.netbvsalud.org | Linoleic acid, Oleic acid researchgate.net |
| Marine Invertebrate | Hemimycale sp. (Sponge) | Red Sea researchgate.netnih.gov | Octadecane, Hexatriacontane, 1-heneicosanol (B102992) researchgate.netnih.govaun.edu.eg |
| Marine Zooplankton | Zooplankton | Marine | Not specified |
Comparative Analysis of Natural Distribution Patterns
Niche vs. Ubiquitous Distribution of Very-Long-Chain Fatty Acids
The distribution of fatty acids in nature varies dramatically, with some being fundamental components of nearly all life forms (ubiquitous) and others found only in specific organisms or tissues (niche). This distinction is particularly evident among very-long-chain fatty acids (VLCFAs), which are fatty acids with 22 or more carbon atoms. nih.gov
Shorter-chain saturated fatty acids like stearic acid (C18:0) and palmitic acid (C16:0) are ubiquitous, serving as primary components of storage fats and cellular membranes in a vast array of animals, plants, and microorganisms. rsc.org Similarly, certain VLCFAs like lignoceric acid (C24:0) are found widely, particularly as critical components of sphingolipids in the brain and plant cuticles. nih.gov In mammals, VLCFAs with 22 and 24 carbons are found ubiquitously throughout the body. nih.govbiomolther.org
In stark contrast, this compound (C37:0) exemplifies a niche distribution. Its presence is restricted to a handful of species, such as specific plants and cyanobacteria. Other VLCFAs, particularly those with chain lengths greater than 26 carbons (ultra-long-chain fatty acids), also exhibit this pattern, being confined to specialized tissues like the skin, retina, and brain in mammals. nih.govbiomolther.org This restricted distribution implies that these molecules are not essential for the basic cellular functions common to all organisms but instead perform specialized roles within their particular biological context. The biosynthesis of such extremely long-chain fatty acids may also require specialized enzymatic pathways not present in most organisms.
Table 2: Comparative Distribution of Selected Fatty Acids
| Fatty Acid | Carbon Chain | Distribution Type | Common Natural Sources |
|---|---|---|---|
| Palmitic Acid | C16:0 | Ubiquitous | Animal fats, Palm oil, widespread in plants and animals rsc.org |
| Stearic Acid | C18:0 | Ubiquitous | Animal fats, Cocoa butter, widespread in most living organisms rsc.org |
| Lignoceric Acid | C24:0 | Ubiquitous (in certain contexts) | Plant cuticles, Brain lipids (sphingolipids), Liver nih.govbiomolther.org |
| This compound | C37:0 | Niche | Alpinia nigra, Abelmoschus manihot, Leptolyngbya cyanobacteria |
Prevalence of Odd-Carbon Chain Fatty Acids in Nature
Fatty acids are predominantly composed of an even number of carbon atoms. This is a direct consequence of their primary biosynthetic pathway, which involves the sequential addition of two-carbon units derived from acetyl-CoA. wikipedia.org As a result, fatty acids like palmitic acid (C16) and stearic acid (C18) are among the most abundant in nature. rsc.org
Odd-carbon chain fatty acids (OCFAs), such as this compound (C37), are far less common in biological systems. researchgate.net Their biosynthesis typically requires a different starting molecule, propionyl-CoA (a three-carbon unit), to initiate the elongation process. wikipedia.org The relative scarcity of OCFAs suggests that the pathways producing them are not as widespread or as active as those for even-chain fatty acids.
While generally rare, certain OCFAs are found in specific natural sources. The most common OCFAs, pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), are characteristically found in the milk and fat of ruminant animals. wikipedia.orgwur.nl The presence of even longer-chain OCFAs like this compound is exceptionally rare, pointing to highly specialized biosynthetic capabilities in the organisms that produce them.
Biosynthesis and Metabolic Pathways of Heptatriacontanoic Acid
General Mechanisms of Very-Long-Chain Fatty Acid Elongation
The synthesis of very-long-chain fatty acids is a fundamental process in many organisms, crucial for the production of various cellular components. This elongation process occurs primarily in the endoplasmic reticulum and involves a cycle of four key enzymatic reactions that sequentially add two-carbon units to a growing fatty acid chain. researchgate.netfrontiersin.org
Role of Acyl-CoA Elongase Complexes in the Endoplasmic Reticulum
The biosynthesis of VLCFAs is orchestrated by membrane-bound enzyme complexes located in the endoplasmic reticulum (ER). frontiersin.orgfrontiersin.org These multi-enzyme systems, known as fatty acid elongase (FAE) complexes, work in concert to extend long-chain fatty acids (typically C16 or C18) into VLCFAs. ubc.caresearchgate.netnih.gov The entire process is embedded within the ER membrane, with the active sites of the enzymes likely facing the cytosol. frontiersin.org This localization is critical as it allows for the efficient channeling of substrates and intermediates between the different enzymes of the complex. pnas.org
The core of the elongase complex consists of four distinct enzymes that catalyze the four sequential steps of the elongation cycle:
β-ketoacyl-CoA synthase (KCS)
β-ketoacyl-CoA reductase (KCR)
β-hydroxyacyl-CoA dehydratase (HCD)
enoyl-CoA reductase (ECR) researchgate.netmdpi.com
This complex ensures the coordinated and efficient elongation of the acyl-CoA chain. nih.gov
Sequential Two-Carbon Addition Processes
The elongation of a fatty acid chain is a cyclical process where each cycle adds a two-carbon unit, derived from malonyl-CoA, to the acyl-CoA substrate. frontiersin.orgresearchgate.net This four-step cycle is analogous to the reverse of β-oxidation. researchgate.net
The process begins with the condensation of an acyl-CoA with malonyl-CoA, catalyzed by β-ketoacyl-CoA synthase (KCS). This is the rate-limiting step and determines the substrate specificity of the entire complex. frontiersin.orgoup.com The resulting 3-ketoacyl-CoA is then reduced by β-ketoacyl-CoA reductase (KCR) to form a 3-hydroxyacyl-CoA. academie-sciences.fr Subsequently, β-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to create a trans-2,3-enoyl-CoA. academie-sciences.fr Finally, enoyl-CoA reductase (ECR) reduces the double bond to yield an acyl-CoA that is two carbons longer than the original substrate. academie-sciences.fr This newly elongated acyl-CoA can then serve as a substrate for another round of elongation or be channeled into various metabolic pathways. researchgate.net
Enzymatic Systems Involved in Heptatriacontanoic Acid Biosynthesis
The biosynthesis of this compound, like other VLCFAs, is dependent on a family of enzymes known as elongases. These enzymes exhibit remarkable specificity and play a crucial role in determining the final chain length of the fatty acid.
The ELOVL Family of Fatty Acid Elongases (e.g., ELOVL4 Specificity for VLC-SFA and VLC-PUFA)
In mammals, the key enzymes responsible for the condensation step of VLCFA elongation belong to the ELOVL (Elongation of Very-Long-Chain Fatty Acids) family. nih.govspringermedizin.de This family consists of seven members (ELOVL1-7), each with distinct substrate specificities in terms of chain length and degree of saturation. oup.comnih.gov
ELOVL4 is particularly noteworthy for its role in synthesizing very-long-chain saturated fatty acids (VLC-SFAs) and very-long-chain polyunsaturated fatty acids (VLC-PUFAs) with chain lengths of C28 and beyond. nih.govfrontiersin.org While most ELOVL enzymes are involved in the synthesis of fatty acids up to C26, ELOVL4 is unique in its ability to further elongate these VLCFAs. frontiersin.org The tissue-specific expression of ELOVL4 and the availability of substrates determine whether it produces VLC-SFAs or VLC-PUFAs. nih.govgrantome.com For instance, in the retina and testes, where polyunsaturated fatty acid precursors are abundant, ELOVL4 primarily synthesizes VLC-PUFAs. grantome.com In contrast, in the skin and Meibomian glands, it predominantly produces VLC-SFAs. grantome.com
Substrate Selectivity and Functional Redundancy within ELOVL Enzymes
The different members of the ELOVL family exhibit distinct but sometimes overlapping substrate preferences. nih.govbiorxiv.org For example, ELOVL1 is primarily involved in the elongation of saturated and monounsaturated fatty acids with chain lengths from C18 to C24. nih.gov ELOVL6 shows a preference for C12-C16 saturated fatty acids. mdpi.com
This specificity is crucial for maintaining the diverse fatty acid composition required by different tissues and cellular processes. springermedizin.de However, there is also evidence of functional redundancy among some ELOVL enzymes. nih.gov This means that in the absence of one enzyme, another may be able to partially compensate for its function, although often with different efficiency or producing a slightly altered fatty acid profile. nih.govresearchgate.net This redundancy highlights the robustness of the fatty acid elongation system. The precise mechanisms that govern the selection of specific acyl-CoA substrates by each ELOVL enzyme are still an active area of research, but it is believed to be related to the structure of the enzyme's substrate-binding pocket. biorxiv.org
Biosynthetic Pathways in Specific Organisms
While the general principles of VLCFA biosynthesis are conserved, the specific enzymes and resulting fatty acid profiles can vary between organisms. This compound has been identified in a variety of organisms, from plants to bacteria. wikipedia.orgcas.cn
In plants like Abelmoschus manihot and Alpinia nigra, this compound is a known constituent. wikipedia.orgnih.gov Plant VLCFAs are precursors to cuticular waxes, which form a protective layer on the plant surface. ubc.ca The synthesis of these waxes involves the FAE complex, and the chain length of the final products can be substantial, with some species producing VLCFAs up to C38. nih.govmdpi.com The presence of this compound in these plants suggests the existence of elongase systems capable of producing such long chains.
This compound has also been measured in zooplankton. wikipedia.org In the bacterium Mycobacterium brumae, a derivative of this compound, 4,21-dimethyl-5,19-di-(trans)-enoyl-heptatriacontanoic acid, has been identified as a major component of its free mycobacteric acids. wikipedia.org The synthesis of such long and modified fatty acids in bacteria points to specialized enzymatic machinery adapted to their unique physiological needs.
While mammalian elongases are generally not thought to synthesize chains as long as C37, the presence of this fatty acid in certain contexts could be due to microbial origins or specialized, yet-to-be-fully-characterized, pathways. Further research is needed to fully elucidate the specific biosynthetic routes leading to this compound in these diverse organisms.
De Novo Synthesis in Antarctic Cyanobacteria
Certain microorganisms, such as cyanobacteria from the genus Leptolyngbya found in Antarctica, have been identified as producers of this compound. researchgate.netresearchgate.net In a study of four Leptolyngbya strains isolated from Antarctic polar ice, this compound was detected as a component of their fatty acid profiles. researchgate.net The presence of this and other odd-chain VLCFAs suggests a specialized biosynthetic capability in these extremophiles, likely as part of their adaptive mechanisms to maintain membrane fluidity at low temperatures. researchgate.netresearchgate.net One analysis of a Leptolyngbya species noted that its saturated fatty acid content consisted solely of stearic acid and this compound. researchgate.net
The fatty acid composition can vary significantly among different strains. For instance, in one study, the content of this compound ranged from 2.74% to 17% of total fatty acids depending on the specific Leptolyngbya strain. This variability highlights the diverse metabolic capacities within Antarctic cyanobacteria.
Table 1: Fatty Acid Composition in Select Antarctic Leptolyngbya Species
| Fatty Acid | Leptolyngbya sp. A (%) | Leptolyngbya sp. B (%) |
|---|---|---|
| Lauric acid (12:0) | 2.74 | - |
| Palmitoleic acid (16:1) | 18.45 | - |
| Oleic acid (18:1) | 19.45 | 16.67 |
| Linoleic acid (18:2) | 59.35 | 83.33 |
| This compound (37:0) | Detected* | Detected* |
Source: researchgate.net Note: The original source confirms the presence of this compound in Leptolyngbya sp. but does not provide a specific percentage for all strains in the comparative table.
Considerations for Odd-Carbon Chain Fatty Acid Synthesis in Microorganisms
The biosynthesis of odd-chain fatty acids (OCFAs), including this compound, differs fundamentally from that of even-chain fatty acids. While even-chain synthesis is initiated with the two-carbon primer acetyl-CoA, OCFA synthesis begins with a three-carbon primer, typically propionyl-CoA. frontiersin.orgnih.govwikipedia.orgwikipedia.org
The key steps in this process are:
Initiation : Propionyl-CoA serves as the starting block for the fatty acid synthase (FAS) system. frontiersin.orgwikipedia.org
Condensation : The initial condensation reaction involves propionyl-CoA and malonyl-CoA, which forms a five-carbon intermediate (3-oxovaleryl-ACP). frontiersin.orgnih.gov
Elongation : The fatty acid chain is then extended in a cyclic process, with each cycle adding two carbon atoms from malonyl-CoA. frontiersin.orgnih.gov
Most microorganisms naturally produce only small quantities of OCFAs because acetyl-CoA is the more abundant precursor. nih.govscispace.com Significant production of OCFAs often requires the external supplementation of propionate, which is then converted to propionyl-CoA. frontiersin.orgmdpi.com However, propionyl-CoA can also be synthesized endogenously from other metabolites through various pathways, including the degradation of amino acids like valine and isoleucine or through the methylmalonyl-CoA pathway. frontiersin.orgnih.gov The subsequent elongation of the initial odd-chain acyl-CoA to a very-long-chain fatty acid like this compound is carried out by fatty acid elongase (FAE) complexes. mdpi.comnih.gov
Genetic and Molecular Regulation of Very-Long-Chain Fatty Acid Biosynthesis
The production of VLCFAs is a highly regulated process controlled at multiple levels, from gene transcription to enzyme activity.
Transcriptional and Post-Translational Control of Elongase Activity
The activity of fatty acid elongases, the key enzymes responsible for extending fatty acid chains beyond C16 or C18, is tightly controlled. numberanalytics.comdiva-portal.org
Transcriptional Regulation : The expression of genes encoding elongase enzymes is a primary control point. numberanalytics.comdiva-portal.org Several transcription factors are known to regulate these genes. In mammals and fish, key regulators include Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Peroxisome Proliferator-Activated Receptors (PPARs). numberanalytics.comcsic.es In plants, transcription factors such as MYB96 can activate the expression of VLCFA biosynthesis genes in response to environmental signals like drought. nih.gov These factors bind to specific promoter regions of elongase genes, thereby controlling the rate of enzyme synthesis. nih.govnumberanalytics.com
Post-Translational Control : After the elongase proteins are synthesized, their activity can be further modulated by post-translational modifications. numberanalytics.com These modifications, which include phosphorylation and ubiquitination, can alter the enzyme's stability, localization, or catalytic efficiency, providing a rapid mechanism to adjust the rate of VLCFA synthesis in response to cellular needs. numberanalytics.commdpi.comuniprot.org Substrate availability, specifically the cellular pools of long-chain acyl-CoAs and malonyl-CoA, also directly influences the rate of the elongation reaction. numberanalytics.comresearchgate.net
Insights from Genetically Modified Microbial Systems in Fatty Acid Production
Metabolic engineering has provided powerful tools to manipulate and enhance the production of specific fatty acids in microorganisms like Escherichia coli and the yeast Yarrowia lipolytica. scispace.comfrontiersin.orgnih.gov While most efforts have focused on common fatty acids, the principles apply to the production of rare OCFAs and VLCFAs.
Key strategies in these genetically modified systems include:
Pathway Introduction : Heterologous pathways can be introduced into host organisms. For example, the enzymatic cascade from the plant Arabidopsis thaliana was implemented in E. coli to enable the synthesis of VLCFAs. frontiersin.org
Increasing Precursor Supply : A major goal is to boost the intracellular concentration of necessary precursors. For OCFA production, this involves engineering pathways to increase the supply of propionyl-CoA, thereby allowing de novo synthesis without external feeding. nih.govnih.gov
Blocking Competing Pathways : To channel metabolic flux towards the desired product, competing pathways are often disabled. In E. coli, deleting genes involved in fatty acid degradation (β-oxidation) is a common strategy to prevent the breakdown of the newly synthesized fatty acids. mdpi.com
Optimizing Enzyme Expression : The expression of key enzymes is carefully balanced. In one study, a modular metabolic pathway with seven genes was constructed in Y. lipolytica to produce OCFAs from glucose. scispace.comnih.gov This engineered strain showed a significant increase in the percentage of OCFAs, from 0.84% in the control to 3.86%. scispace.comnih.gov
Table 2: Comparison of OCFA Production in Engineered Yarrowia lipolytica
| Strain | Key Genetic Modification | OCFA % of Total Fatty Acids | OCFA Titer (g/L) |
|---|---|---|---|
| Control | Wild-type | 0.84% | 0.05 |
| Engineered Strain | Expression of 7-gene modular pathway for OCFA synthesis | 3.86% | - |
| Engineered "Obese" Strain | OCFA pathway in a lipid-overproducing host | - | 0.36 |
Source: scispace.comnih.gov
These approaches demonstrate the potential to create microbial cell factories for the sustainable production of high-value, rare fatty acids like this compound. scispace.comaocs.org
Synthetic Approaches and Chemical Transformations of Heptatriacontanoic Acid
Laboratory Synthesis Methodologies
The considerable chain length of heptatriacontanoic acid necessitates multi-step synthetic strategies. These methods often involve the coupling of smaller, more readily available carbon chains.
Preparation via ω-Hydroxy Acids and Related Patent Literature
A notable method for synthesizing long-chain fatty acids, including this compound, involves the use of ω-hydroxy acids. An expired U.S. patent, 5,502,226, outlines a process for preparing ω-hydroxy acids which can be precursors to very-long-chain fatty acids. wikipedia.orgvulcanchem.comgoogle.comwikiwand.com This general methodology involves coupling a fatty acyl group through enamine chemistry, followed by ring expansion and selective reduction of a ketoacid intermediate. google.com While the patent broadly covers ω-hydroxy acids, it specifically lists 37-hydroxy this compound as a potential product, which can then be oxidized to the corresponding dicarboxylic acid or have the hydroxyl group removed to yield this compound. google.com
Strategic Combinations of Reaction Mechanisms for Fatty Acid Analogues
The synthesis of this compound and its analogues can be achieved through strategic combinations of well-established organic reactions. lookchem.com One such approach utilizes the Wittig reaction as a key step for carbon chain elongation. lookchem.com
In a published synthesis of this compound, a key intermediate aldehyde was prepared in several steps. lookchem.com This aldehyde then underwent a Wittig reaction with the ylide generated from a C14-phosphonium salt. lookchem.com Subsequent deprotection and oxidation of the resulting alkene yielded the saturated this compound. lookchem.com This multi-step process highlights the strategic application of fundamental reactions to construct complex, long-chain molecules.
Table 1: Key Reactions in a Sample Synthesis of this compound
| Step | Reaction Type | Reactants | Product |
| 1 | Wittig Reaction | Aldehyde intermediate, C14-phosphonium salt ylide | Unsaturated fatty acid precursor |
| 2 | Deprotection | Protected alcohol | Free alcohol |
| 3 | Oxidation | Unsaturated alcohol | This compound |
| This table outlines the general sequence of reaction types used in a reported synthesis of this compound. lookchem.com |
Chemical Reactions and Derivatization Studies
This compound, as a typical carboxylic acid, undergoes a range of chemical transformations at its carboxyl group and along its hydrocarbon chain.
Oxidation Pathways of this compound
The carboxylic acid functional group of this compound is already in a high oxidation state. However, the long alkyl chain can be subject to oxidation under specific conditions. While specific studies on this compound are limited, general principles of fatty acid oxidation suggest that strong oxidizing agents could lead to chain cleavage. More controlled oxidation, such as the conversion of related ω-hydroxy acids, can yield the dicarboxylic acid. google.com The terminal methyl group can also be oxidized to a carboxylic acid, forming a dicarboxylic acid, a process known as ω-oxidation.
Reduction Reactions to Corresponding Alcohols
The carboxyl group of this compound can be reduced to the corresponding primary alcohol, 1-heptatriacontanol. nih.gov This transformation is typically accomplished using powerful reducing agents.
A common method for this reduction is the use of lithium aluminum hydride (LiAlH₄). In a general procedure for synthesizing long-chain alcohols, the corresponding fatty acid is converted to its ethyl ester, which is then reduced with LiAlH₄ to yield the final alcohol product.
Table 2: Reagents for Reduction of this compound
| Reagent | Product |
| Lithium aluminum hydride (LiAlH₄) | 1-Heptatriacontanol |
| This table indicates a common and effective reagent for the reduction of carboxylic acids to primary alcohols. |
Substitution Reactions and Functional Group Interconversions
The carboxylic acid head group of this compound is the primary site for substitution reactions. These reactions allow for the conversion of the acid into various derivatives.
One of the most common derivatizations is esterification, where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester. Another key reaction is the conversion to an acid chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is a highly reactive intermediate that can be used to synthesize a variety of other compounds, such as amides and anhydrides. While specific examples for this compound are not extensively documented, these are fundamental reactions for all fatty acids.
Industrial Production Methodologies
The industrial-scale acquisition of this compound primarily relies on its isolation from natural reservoirs rather than large-scale chemical synthesis, which can be complex and less economically viable for such a long-chain fatty acid. The process involves sophisticated methods for extraction from biomass, followed by multi-step purification to achieve the desired grade of the compound.
Extraction and Purification Techniques from Natural Sources (e.g., Solvent Extraction, Distillation, Crystallization)
This compound, a saturated very-long-chain fatty acid (VLCFA), is a minor component in select natural sources. Its industrial recovery necessitates efficient extraction and purification strategies designed to separate it from a complex matrix of other lipids and phytochemicals. The primary natural sources identified include various plants and some marine organisms. wikipedia.org
Natural Sources
This compound has been identified in the following natural sources, which represent potential feedstocks for industrial extraction.
| Natural Source | Plant/Organism Part | Reference |
| Abelmoschus manihot | Flowers | wikipedia.orgresearchgate.netnih.gov |
| Alpinia nigra | General | wikipedia.orgvulcanchem.com |
| Strobilanthes callosa | General | |
| Zooplankton | General | wikipedia.org |
Solvent Extraction
Solvent extraction is the foundational step for liberating lipids, including this compound, from the source biomass. This process leverages the solubility of fatty acids in organic solvents to separate them from the insoluble cellular matrix.
The choice of solvent is critical and depends on the polarity of the target compound and the nature of the source material. For the extraction of phytochemicals, including fatty acids from the flowers of Abelmoschus manihot, ethanol (B145695) (EtOH) has been effectively used. researchgate.netnih.gov In general oleochemical processing, n-hexane is also a common solvent for lipid extraction from oilseeds due to its high affinity for nonpolar triglycerides and fatty acids. researchgate.net
The efficiency of solvent extraction is governed by several key parameters, as detailed in the table below.
| Parameter | Description | Impact on Efficiency | Research Finding Example |
| Solid-to-Solvent Ratio | The ratio of the mass of the biomass to the volume of the solvent. | A higher solvent volume generally increases extraction yield up to a saturation point, ensuring complete wetting and concentration gradient-driven diffusion. | Optimal extraction of compounds from A. manihot flowers involved a solid-to-solvent ratio of 35:1 (mg/mL). nih.gov |
| Extraction Temperature | The temperature at which the extraction is performed. | Higher temperatures typically increase solvent efficiency and diffusion rates. However, excessively high temperatures risk thermal degradation of the target compound and co-extraction of undesirable impurities. | An extraction temperature of 30°C was used for A. manihot flower constituents. nih.gov |
| Extraction Time | The duration of contact between the biomass and the solvent. | Longer extraction times allow for more complete diffusion of the target compound into the solvent, though diminishing returns are observed after a certain period. | A 30-minute extraction time was found to be effective in studies on A. manihot. nih.gov |
Following extraction, the solvent is typically removed through evaporation, yielding a crude lipid extract that contains this compound along with a mixture of other fatty acids, triglycerides, and phytochemicals.
Purification Techniques
The crude extract undergoes subsequent purification steps to isolate this compound. Distillation and crystallization are the most relevant and effective industrial methods for separating individual fatty acids from a lipid mixture.
Distillation: Distillation separates compounds based on differences in their boiling points. Due to the very high molecular weight (550.997 g·mol−1) and consequently low volatility of this compound, standard atmospheric distillation is not feasible as it would require temperatures that cause thermal decomposition. wikipedia.orgresearchgate.net Therefore, high-vacuum distillation techniques are employed.
Molecular Distillation (Short Path Distillation): This is the preferred method for thermally sensitive, low-volatility compounds like VLCFAs. google.com It operates under a high vacuum (e.g., below 0.01 mbar) and features a short distance between the evaporator and the condenser. This configuration allows the vaporized molecules to reach the condenser surface with a minimal chance of colliding with other molecules, enabling distillation at significantly lower temperatures and reducing the risk of thermal degradation. google.com The separation of long-chain fatty acid esters has been demonstrated at temperatures around 135°C under a vacuum of 0.001 mbar. google.com
Crystallization: Fractional crystallization is a highly effective technique for purifying saturated fatty acids. This method exploits the differences in melting points and solubilities of various fatty acids in a solvent at reduced temperatures. nih.gov
Process: The crude fatty acid mixture is dissolved in a suitable solvent (e.g., acetone, methanol). As the solution is slowly cooled, the components with the highest melting points and lowest solubility will crystallize first. Saturated long-chain fatty acids, such as this compound, have significantly higher melting points than their unsaturated or shorter-chain counterparts. nih.govresearchgate.net This allows them to be selectively precipitated from the solution while other fatty acids remain dissolved. The resulting crystals can then be separated by filtration. The process can be repeated to enhance purity. The rate of cooling is a critical parameter, as slow cooling promotes the formation of larger, purer crystals. researchgate.net
The table below compares the key attributes of these purification techniques for very-long-chain fatty acids.
| Technique | Principle | Advantages for this compound | Challenges |
| Molecular Distillation | Separation based on volatility under high vacuum. google.com | Effective for thermally sensitive compounds; can separate fatty acids of different chain lengths. researchgate.netgoogle.com | Requires specialized high-vacuum equipment; energy-intensive; may not efficiently separate isomers or fatty acids with very similar volatility. |
| Crystallization | Separation based on differential solubility and melting points at low temperatures. nih.gov | Highly effective for separating saturated from unsaturated fatty acids; can achieve high purity; less risk of thermal degradation. researchgate.net | Requires use of solvents; yield can be affected by co-crystallization of impurities; process can be time-consuming due to slow cooling requirements. researchgate.net |
In an industrial setting, a combination of these techniques is often employed. For instance, an initial distillation might be used to separate fatty acids into fractions based on chain length, followed by crystallization to purify the saturated fatty acid fraction and isolate this compound.
Advanced Analytical Methodologies for Heptatriacontanoic Acid Profiling
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental to the analysis of heptatriacontanoic acid, enabling its separation from complex lipid mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) for Lipid Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary and powerful tool for the analysis of this compound. researchgate.net Given the low volatility of this large fatty acid, derivatization is a necessary prerequisite for GC-MS analysis. The most common method involves the conversion of the carboxylic acid to its more volatile fatty acid methyl ester (FAME) through esterification.
The analytical process typically involves a high-temperature capillary column, often made of fused silica (B1680970) and coated with a non-polar or medium-polarity stationary phase like 5%-phenyl-95%-dimethylpolysiloxane. The temperature program is carefully controlled, starting at a lower temperature and gradually ramping up to a high final temperature to ensure the elution of very-long-chain fatty acids like this compound methyl ester. google.comresearchgate.net
The mass spectrometer, coupled to the gas chromatograph, provides definitive identification by generating a mass spectrum of the eluting compound. This spectrum, characterized by its specific fragmentation pattern, serves as a chemical fingerprint.
Application of Retention Indices and Fragmentation Patterns for Identification
For unambiguous identification, the retention index of the this compound derivative is used in conjunction with its mass spectral data. The retention index relates the retention time of the analyte to those of n-alkane standards, providing a more reproducible value than retention time alone, which can vary between different instruments and analytical conditions.
The mass spectrum of this compound methyl ester exhibits characteristic fragments that aid in its identification. These fragmentation patterns are compared against spectral libraries and databases for confirmation. While specific fragmentation data for this compound is not abundantly detailed in public literature, the general principles of fatty acid methyl ester fragmentation in EI-MS apply. This includes the presence of a molecular ion peak (M+), a prominent base peak corresponding to the McLafferty rearrangement (m/z 74), and a series of hydrocarbon fragment ions separated by 14 atomic mass units (-CH2- groups).
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for the structural elucidation of novel or purified compounds, including this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, DEPT-135)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. researchgate.net
¹H NMR: The proton NMR spectrum of this compound is characterized by a few key signals. A triplet around 2.3 ppm corresponds to the α-methylene protons (-CH₂-COOH) adjacent to the carboxyl group. A large, broad signal around 1.25 ppm arises from the numerous methylene (B1212753) groups (-(CH₂)₃₄-) in the long alkyl chain. A triplet at approximately 0.88 ppm is characteristic of the terminal methyl group (-CH₃).
¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid gives a signal in the downfield region, typically around 179-180 ppm. The α-carbon appears around 34 ppm, while the terminal methyl carbon resonates at about 14 ppm. The numerous methylene carbons in the chain produce a cluster of signals between 22 and 32 ppm.
DEPT-135: A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is used to differentiate between CH, CH₂, and CH₃ groups. For this compound, this would show a positive signal for the terminal methyl group, negative signals for all the methylene groups, and no signal for the quaternary carbonyl carbon.
A recent study successfully utilized ¹H, ¹³C, and DEPT-135 NMR data for the structural identification of this compound isolated from a marine sponge. researchgate.net
High-Resolution Mass Spectrometry (HR-ESI-MS, EI-MS)
High-Resolution Mass Spectrometry (HR-MS) is critical for determining the exact molecular formula of this compound. researchgate.net
HR-ESI-MS: High-Resolution Electrospray Ionization-Mass Spectrometry is a soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. For this compound (C₃₇H₇₄O₂), the high-resolution measurement of these ions allows for the unambiguous determination of its elemental composition. For instance, the [M-H]⁻ ion would have a calculated m/z that can be measured with high accuracy, confirming the molecular formula. nih.gov
EI-MS: Electron Impact-Mass Spectrometry, often used in conjunction with GC, provides valuable structural information through fragmentation analysis, as discussed earlier. researchgate.net The length of the aliphatic chain can be determined from the molecular ion peak and the pattern of fragment ions. researchgate.net
The combination of these spectroscopic methods provides a comprehensive and definitive characterization of this compound. aun.edu.egnih.govresearchgate.net
Pre-Analytical Processing and Sample Preparation Techniques
The effective extraction and purification of this compound from its source matrix are crucial for accurate analysis. The choice of method depends on the nature of the sample (e.g., plant tissue, marine organism, microbial culture).
A common initial step is lipid extraction using a solvent system, such as the Folch method, which employs a chloroform-methanol mixture to efficiently extract a broad range of lipids. Following extraction, the crude lipid extract is often fractionated to separate different lipid classes. Techniques like thin-layer chromatography (TLC) or column chromatography can be used to isolate the free fatty acid fraction, which would contain this compound.
For instance, in the analysis of this compound from the flower of Abelmoschus manihot, chromatographic methods were employed for its isolation. nih.govnih.gov Similarly, in studies of Antarctic cyanobacteria, a saponification step is often included to hydrolyze esterified fatty acids, followed by extraction and derivatization for GC-MS analysis. jeb.co.in
Lipid Extraction Protocols (e.g., Folch Method)
The crucial first step in the analysis of this compound from biological samples is the efficient extraction of total lipids. The Folch method, first published in 1957, remains a widely used and reliable technique for this purpose. nih.govarabjchem.org It is considered a benchmark for the quantitative extraction of lipids from various tissues. arabjchem.orgwur.nl
The Folch method utilizes a biphasic solvent system of chloroform (B151607) and methanol (B129727) in a 2:1 (v/v) ratio. nih.govarabjchem.org This combination is effective at disrupting the interactions between lipids and other biomolecules, allowing for comprehensive lipid solubilization. nih.gov The process typically involves homogenizing the sample in the chloroform/methanol mixture. Subsequently, a salt solution, such as 0.9% NaCl, is added, which induces phase separation. arabjchem.orgnih.gov The lower, denser phase, containing the chloroform and the extracted lipids, is then collected for further analysis. arabjchem.org
A key advantage of the Folch method is its high efficiency in extracting a broad range of lipids, including both polar and non-polar species. nih.govwur.nl However, variations of this method exist, such as the Bligh and Dyer method, which uses a different chloroform/methanol/water ratio and is often preferred for samples with high water content, like biological fluids. nih.govnih.gov For solid tissues, the Folch method is generally considered superior. nih.gov
More recent modifications include the use of methyl tert-butyl ether (MTBE) as a less toxic and lower-density alternative to chloroform. nih.gov The MTBE method results in the lipid-containing organic phase forming the upper layer, which can simplify sample handling. nih.gov
Table 1: Comparison of Common Lipid Extraction Methods
| Method | Solvent System | Key Features | Primary Application |
| Folch Method | Chloroform:Methanol (2:1, v/v) | High extraction efficiency for a broad range of lipids. nih.govarabjchem.orgwur.nl | Solid tissues. nih.gov |
| Bligh & Dyer Method | Chloroform:Methanol:Water (1:1:0.9, v/v/v) | Accounts for water in the sample; more economical. nih.govnih.gov | Biological fluids. nih.gov |
| MTBE Method | Methyl tert-butyl ether:Methanol | Less toxic solvent; lipid-containing phase is the upper layer. nih.gov | Simultaneous extraction of lipids and metabolites. nih.gov |
Thin-Layer Chromatography (TLC) for Lipid Class Separation
Following total lipid extraction, Thin-Layer Chromatography (TLC) is a valuable and cost-effective technique for separating the complex lipid mixture into different classes. rockefeller.educolumn-chromatography.com This separation is based on the principle of differential polarity. rockefeller.edu In TLC, a stationary phase, typically a silica gel-coated plate, is used along with a mobile phase, which is a solvent system that moves up the plate via capillary action. rockefeller.edu
For the separation of fatty acids like this compound, the extracted lipids are spotted at the bottom of the TLC plate. The plate is then placed in a sealed chamber containing a specific solvent system. rockefeller.edu As the solvent migrates up the plate, it carries the lipid components at different rates depending on their polarity, effectively separating them. rockefeller.edu Non-polar lipids will travel further up the plate with the non-polar solvent front, while polar lipids will have stronger interactions with the polar silica gel and move shorter distances.
A common application of TLC in fatty acid analysis is argentation TLC, where the silica gel is impregnated with silver nitrate. uab.edu This technique is particularly useful for separating fatty acids based on their degree of unsaturation, as the silver ions interact with the double bonds in unsaturated fatty acids. uab.eduaocs.org While this compound is a saturated fatty acid and would not be retained by this specific interaction, this method is crucial for isolating it from unsaturated fatty acids within the same lipid class. aocs.org
While TLC is an excellent qualitative and preparative tool, it is not ideal for the precise quantification of individual fatty acids, especially very-long-chain fatty acids. researchgate.net For quantitative analysis, the separated lipid spots are typically scraped from the plate, eluted, and then subjected to more advanced techniques like Gas Chromatography (GC) or Mass Spectrometry (MS). researchgate.net
Table 2: TLC Parameters for Lipid Class Separation
| Parameter | Description |
| Stationary Phase | Silica gel-coated plates (glass or plastic). rockefeller.edu Silver nitrate-impregnated silica for separating by unsaturation. uab.eduaocs.org |
| Mobile Phase | A mixture of non-polar and polar organic solvents, such as petroleum ether, diethyl ether, and acetic acid. rockefeller.edu |
| Detection | Visualization using agents like iodine vapor, which binds to double bonds, or charring with sulfuric acid. rockefeller.edu |
Challenges in Analytical Validation and Data Interpretation for Very-Long-Chain Fatty Acids
The analysis of VLCFAs, including this compound, is fraught with challenges that can complicate analytical validation and the interpretation of results. oup.comresearchgate.net These challenges stem from the inherent properties of VLCFAs and their low abundance in most biological systems. researchgate.net
One of the primary difficulties is the lack of commercially available reference standards for many VLCFAs. researchgate.net This absence hinders the accurate identification and quantification of these molecules. Without a proper standard, establishing linearity, limits of detection (LOD), and limits of quantification (LOQ) for analytical methods becomes a significant hurdle. nih.govnih.gov
Furthermore, the very low concentrations of VLCFAs in many biological samples require highly sensitive analytical instrumentation. researchgate.netnih.gov Gas chromatography is a common technique for fatty acid analysis, but it can be challenging for VLCFAs due to their high boiling points. researchgate.net While derivatization to fatty acid methyl esters (FAMEs) can improve volatility, issues can still arise. acs.org Liquid chromatography-mass spectrometry (LC-MS) offers an alternative, but it can also be hampered by the need for derivatization to achieve good ionization efficiency. csic.es
Data interpretation can also be complex. In clinical diagnostics, the analysis of VLCFAs is crucial for identifying certain peroxisomal disorders like X-linked adrenoleukodystrophy (X-ALD). oup.comadrenoleukodystrophy.info The diagnosis often relies on the ratios of different VLCFAs, such as the C26:0/C22:0 and C24:0/C22:0 ratios, rather than the absolute concentration of a single fatty acid. adrenoleukodystrophy.infonih.gov However, these ratios can be influenced by various factors, and a significant percentage of female carriers of X-ALD may have normal VLCFA levels, leading to potential false-negative results. adrenoleukodystrophy.infonewcastle-hospitals.nhs.ukfrontiersin.org This highlights the need for complementary diagnostic markers and genetic testing for a definitive diagnosis. adrenoleukodystrophy.infofrontiersin.org
Another challenge is the potential for co-elution of different fatty acid isomers during chromatographic separation, which can lead to inaccurate quantification. nih.gov High-resolution mass spectrometry can help to distinguish between co-eluting compounds based on their accurate mass, but this requires specialized and expensive instrumentation. csic.es
Finally, the validation of analytical methods for VLCFAs must be comprehensive, addressing aspects such as selectivity, linearity, accuracy, precision, and recovery. acs.org Given the aforementioned challenges, achieving a fully validated method for the routine analysis of a broad spectrum of VLCFAs, including this compound, remains a complex analytical task.
Table 3: Key Challenges in VLCFA Analysis
| Challenge | Description |
| Lack of Standards | Limited availability of commercial reference standards for many VLCFAs, complicating identification and quantification. researchgate.net |
| Low Abundance | Very low concentrations in biological samples necessitate highly sensitive analytical methods. researchgate.netnih.gov |
| Analytical Complexity | High boiling points of VLCFAs pose challenges for gas chromatography. researchgate.net LC-MS may require derivatization for optimal performance. csic.es |
| Data Interpretation | Diagnostic interpretation often relies on fatty acid ratios, which can be affected by various factors and may not be definitive in all cases. adrenoleukodystrophy.infonih.govfrontiersin.org |
| Co-elution | Potential for chromatographic co-elution of isomers can lead to inaccurate quantification. nih.gov |
| Method Validation | Comprehensive validation is difficult due to the lack of standards and inherent analytical complexities. acs.org |
Biological and Ecological Functions of Heptatriacontanoic Acid Excluding Human/clinical Applications
Roles in Organismal Lipid Metabolism and Storage
As with other fatty acids, heptatriacontanoic acid participates in the fundamental processes of lipid metabolism and energy storage, with specific roles observed in various organisms.
In the plant kingdom, this compound has been identified as a constituent of certain plant lipids where it can serve as a concentrated form of energy. A notable example is its presence in the seeds of Alpinia nigra, a plant in the ginger family. Research suggests that glycerol (B35011) esters of this compound found in these seeds may function as energy reserves. The high concentration of this fatty acid, reportedly 1% in the seeds, also implies a potential role in other critical plant processes such as germination or defense.
Table 1: Documented Occurrence of this compound in Various Organisms
| Organism/Group | Specific Source/Plant Part | Reference(s) |
| Plants | Alpinia nigra (Seeds, Rhizome) | frontiersin.org |
| Abelmoschus manihot (Flowers, Bark) | cambridge.orgplos.org | |
| Adenosma indianum | nih.gov | |
| Strobilanthes callosa | mdpi.com | |
| Aquatic Organisms | Zooplankton | |
| Cyanobacteria (Leptolyngbya sp.) | ||
| Marine Sponges | Hemimycale sp. | researchgate.net |
Influence on Lipid Metabolism in Zooplankton
Contributions to Cellular and Subcellular Processes
Beyond systemic metabolism, this compound is integral to the structure and function of cells at a molecular level due to its nature as a VLCFA.
Very-long-chain fatty acids are critical building blocks for several classes of complex cellular lipids, and this compound is no exception. creative-proteomics.combiomolther.org It is known to serve structural roles, particularly when incorporated into sphingolipids and wax esters, especially in extremophiles. Sphingolipids, which are essential components of eukaryotic cell membranes, feature a backbone that is N-acetylated with a fatty acid, very often a VLCFA. biomolther.org In plants, VLCFAs can constitute up to 80% of the fatty acids found in sphingolipids. mdpi.com
The incorporation of VLCFAs like this compound into sphingolipids is crucial for the formation of specialized membrane microdomains known as lipid rafts. cambridge.org These platforms are vital for organizing cellular processes such as membrane sorting and signal transduction. frontiersin.orgcambridge.org Furthermore, VLCFAs are found as components of glycerophospholipids, another major class of membrane lipids. creative-proteomics.combiomolther.org Studies have demonstrated the incorporation of VLCFAs into various glycerophospholipids, including phosphatidylcholine, phosphatidylethanolamine, and phosphatidylserine, as well as into neutral lipids like triacylglycerols. mdpi.comresearchgate.net
VLCFAs and the complex lipids derived from them are increasingly recognized for their roles in cellular signaling. frontiersin.orgspringermedizin.de VLCFAs serve as precursors for bioactive molecules, including sphingolipids and their ceramide backbones, which are themselves important signaling molecules that regulate processes like cell proliferation and stress responses in organisms from yeast to animals. plos.orgspringermedizin.deresearchgate.net
In plants, VLCFA derivatives are thought to function as signaling molecules that can, for instance, control the biosynthesis of the plant hormone cytokinin, thereby regulating cell division. plos.org While free fatty acids can act as signaling molecules by binding to specific receptors, the primary signaling role of VLCFAs appears to be mediated through their incorporation into complex lipids. frontiersin.org Alterations in the levels of VLCFA-containing sphingolipids can impact protein sorting and modulate the targeting of specific stress-responsive signaling proteins to the plasma membrane. frontiersin.org Therefore, by being a substrate for the synthesis of these complex lipids, this compound contributes to the pool of molecules available for cellular signaling cascades. springermedizin.de
This compound, particularly in the context of its presence in medicinal plants, is believed to exert effects through the modulation of specific biochemical pathways. It is thought to interact with enzymes involved in lipid metabolism.
A specific example of pathway modulation is its demonstrated involvement in promoting neurite outgrowth in rat cortical neurons. researchgate.net This process is linked to the activation of key signaling cascades, including the p38 MAPK and ERK pathways. researchgate.net In plants, the synthesis of VLCFAs is part of a regulated response to environmental cues. frontiersin.org For example, their production in the epidermis is essential for controlling cell proliferation in underlying tissues, a process mediated by non-autonomous signals that confine cytokinin synthesis to the vasculature. plos.org This indicates a role for VLCFA-dependent pathways in coordinating organ growth. plos.org
Table 2: Summary of Biological and Ecological Roles of this compound
| Category | Role | Specific Function/Process | Organismal Context | Reference(s) |
| Metabolism & Storage | Lipid Metabolism | Component of lipid profile; subject of metabolic studies. | Zooplankton | |
| Energy Reserve | Stored as glycerol esters in seeds. | Alpinia nigra | ||
| Cellular Processes | Structural Component | Incorporation into sphingolipids, glycerophospholipids, and wax esters. Essential for membrane structure (e.g., lipid rafts). | General (Eukaryotes), Extremophiles, Plants | cambridge.orgcreative-proteomics.combiomolther.orgmdpi.com |
| Signaling Precursor | Substrate for the synthesis of bioactive sphingolipids and other potential signaling derivatives. | General (Eukaryotes), Plants | frontiersin.orgplos.orgspringermedizin.deresearchgate.net | |
| Pathway Modulation | Regulation of developmental pathways (e.g., cytokinin synthesis). Activation of signaling cascades (e.g., MAPK/ERK). | Plants, Rat Neurons | plos.orgresearchgate.net |
Precursor Role in Lipid Signaling Molecules
Ecological and Defensive Roles
This compound has been identified in various organisms, where it is thought to play a role in defense and survival.
Potential Role in Plant Defense and Germination (e.g., Alpinia nigra)
This compound is found in the seeds of the plant Alpinia nigra. wikipedia.org Its presence in a relatively high concentration (1%) within the seeds suggests a specialized function. Researchers hypothesize that it may serve as a defensive compound, protecting the seeds from pathogens or herbivores. Additionally, its glycerol esters could act as energy reserves for the germinating seed. The leaves of Alpinia nigra have also been studied for their phytochemical constituents and have shown significant antioxidant activity, though the direct contribution of this compound to this is not specified. nih.gov
Antimicrobial Activities (e.g., from Marine Sponges)
Marine sponges are a rich source of bioactive compounds, including this compound. researchgate.netmdpi.comresearchgate.net These compounds are believed to be part of the sponge's chemical defense system against predators and pathogens. mdpi.com this compound has been isolated from the Red Sea marine sponge Hemimycale sp. researchgate.netresearchgate.net Studies on extracts from various marine sponges and their associated fungi have demonstrated antimicrobial properties against a range of bacteria. nih.govmdpi.com While the specific antimicrobial activity of isolated this compound is an area of ongoing research, its presence within these bioactive extracts points to a potential role in the defense mechanisms of these marine organisms.
Neurobiological Implications (Pre-clinical and Mechanistic Studies)
Recent research has highlighted the potential of this compound in the field of neurobiology, particularly in promoting neuronal growth.
Research on Neurite Outgrowth Activity
Studies have shown that this compound is an effective compound for promoting neurite outgrowth. researchgate.netresearchgate.net Neurite outgrowth is a crucial process in the development and repair of the nervous system, involving the extension of axons and dendrites from neurons. Research has demonstrated that this fatty acid can significantly enhance the length and branching of neurites in neuronal cell cultures. This activity is considered highly significant in the context of developing novel therapeutic agents for neurodegenerative conditions. researchgate.net
Potential for Neuronal Growth Enhancement in vitro
In vitro studies have provided evidence for the potential of this compound to enhance neuronal growth. For instance, research on rat cortical neurons treated with Aβ(25-35), a peptide associated with Alzheimer's disease, showed that certain derivatives of this compound could potently stimulate neurite outgrowth, with activity comparable to that of Nerve Growth Factor (NGF). researchgate.netlookchem.com This suggests a potential for this very-long-chain fatty acid to support neuronal regeneration and counteract neurodegenerative processes in a laboratory setting.
Very-Long-Chain Saturated Fatty Acids in Central Nervous System Regulation
Very-long-chain fatty acids (VLCFAs), including saturated ones like this compound, are increasingly recognized for their important roles in the central nervous system (CNS). frontiersin.orgnih.gov The enzyme ELOVL4 is responsible for the production of VLCFAs with chain lengths of 28 carbons or more. frontiersin.orgnih.gov These fatty acids are crucial for synaptic signaling and neuronal survival. frontiersin.orgnih.gov
VLCFAs are integral components of cellular lipids such as sphingolipids and glycerophospholipids. biomolther.org In the nervous system, the composition of these fatty acids can vary between different cell types. For example, oligodendrocytes and Schwann cells, which form the myelin sheath around axons, predominantly synthesize sphingolipids with C24 VLCFAs. biomolther.org While much of the research has focused on VLC-PUFAs, very-long-chain saturated fatty acids are also believed to provide significant structural support to synaptic membranes. ocl-journal.org The regulation of these fatty acids is critical for the health and function of the CNS. frontiersin.orgmdpi.com
| Research Area | Organism/Cell Type | Key Findings |
| Plant Defense | Alpinia nigra | High concentration in seeds suggests a defensive role and potential energy reserve. wikipedia.org |
| Antimicrobial Activity | Marine Sponge (Hemimycale sp.) | Isolated as a constituent of the sponge, which exhibits antimicrobial properties. researchgate.netresearchgate.net |
| Neurite Outgrowth | Rat Cortical Neurons | Promotes neurite outgrowth, suggesting potential for neuroregeneration. researchgate.net |
| Neuronal Growth | In vitro cell cultures | Enhances neuronal growth, indicating potential as an anti-Alzheimer's agent. lookchem.com |
| CNS Regulation | Mammalian CNS | VLC-SFAs are crucial for synaptic structure and function. frontiersin.orgnih.govocl-journal.org |
Derivatives and Research Applications of Heptatriacontanoic Acid
Utilization as a Reference Compound in Long-Chain Fatty Acid Research
In the field of lipidomics and fatty acid analysis, heptatriacontanoic acid (C37:0) functions as a crucial reference compound. Its well-defined chemical structure and high molecular weight make it an ideal internal standard for the quantification of other very-long-chain fatty acids (VLCFAs) in complex biological samples using techniques like gas chromatography-mass spectrometry (GC-MS). The extreme hydrophobicity and low volatility of this compound, compared to more common fatty acids like stearic acid (C18:0), provide a distinct analytical signal, aiding in the accurate identification and measurement of other long-chain lipids.
The use of C37:0 as a reference is particularly valuable in studies investigating the metabolism of VLCFAs in various organisms, from zooplankton to mammals. Its presence in certain medicinal plants, such as Abelmoschus manihot and Alpinia nigra, has also prompted its use as a standard in phytochemical analyses to understand the lipid composition of these species. wikipedia.orgnih.govresearchgate.net
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₇H₇₄O₂ |
| Molecular Weight | 551.0 g/mol |
| IUPAC Name | This compound |
| CAS Number | 38232-07-4 |
| Appearance | Solid |
Data sourced from PubChem CID 5282597 nih.gov
Investigation of Novel Bioactive Derivatives
Research into the derivatives of this compound is an emerging area, with potential for discovering novel bioactive compounds.
The natural occurrence of this compound often involves its esterification to a glycerol (B35011) backbone, forming glycerolipids. For instance, its presence in the seeds of Alpinia nigra at a concentration of 1% is primarily in the form of glycerol esters. These esters are hypothesized to function as energy reserves for the seed or as potential antimicrobial agents, though detailed studies on their specific biological activities are limited. The synthesis and characterization of various esters of this compound, including methyl esters and glycerol esters, are crucial for exploring their potential applications. polyu.edu.hk The chemical properties of these esters, such as their melting points and solubility, differ significantly from the free acid, which could influence their biological uptake and metabolism.
An interesting structural analogue of this compound is found in the cell wall of Mycobacterium brumae. This bacterium produces a derivative known as 4,21-dimethyl-5,19-di-(trans)-enoyl-heptatriacontanoic acid, which is a major component of its free mycobacteric acids. wikipedia.orgvulcanchem.com These mycobacteric acids are structurally related to mycolic acids, which are essential for the survival of mycobacteria. researchgate.net Research on these complex fatty acids from M. brumae provides insights into the unique lipid metabolism of this microorganism. researchgate.netnih.gov The study of these analogues helps to understand the structure-function relationships of very-long-chain fatty acids and their roles in bacterial physiology. researchgate.net
Table 2: Comparison of this compound and a Mycobacteric Acid Analogue
| Feature | This compound | 4,21-dimethyl-5,19-di-(trans)-enoyl-heptatriacontanoic acid |
| Source | Plants (e.g., Alpinia nigra), Zooplankton | Mycobacterium brumae |
| Carbon Chain | C37, saturated | C37, with methyl branches and unsaturation |
| Biological Context | Energy storage, reference standard | Component of bacterial cell envelope |
Studies on Glycerol Esters and Other Esters of this compound
Biotechnological and Industrial Research Applications
The unique properties of this compound and its derivatives have attracted attention for potential use in biotechnology and specialty chemical production.
This compound serves as a starting material or intermediate in the synthesis of various specialty chemicals. Its long, linear hydrocarbon chain can be chemically modified through reactions like oxidation, reduction, and substitution to create novel molecules with specific functionalities. For example, the synthesis of long-chain fatty acid derivatives from this compound has been explored for potential therapeutic applications, such as in the development of agents with neurite outgrowth activity. jeb.co.inresearchgate.netlookchem.com The high purity and linearity of related shorter-chain fatty acids are valued in applications like synthetic lubricants and as intermediates for active substances in agrochemicals and pharmaceuticals. arkema.com
The stability and hydrophobic nature of this compound have led to its inclusion in several patent applications for lipid supplements and pharmaceutical formulations. Patents have described formulations where this compound is listed as a potential component of lipid supplements aimed at enhancing the survival and proliferation of stem cells. google.com Other patents mention its potential use in pharmaceutical compositions, sometimes as part of a complex mixture of fatty acids, for the delivery of therapeutic agents. justia.comgoogle.comgoogle.comgoogleapis.comgoogleapis.comjustia.com These patents often highlight the role of lipids in drug delivery systems, such as in the formation of lipid-based nanoparticles or as part of sustained-release formulations. google.com
Potential in Green Technology and Material Science Research
This compound, a very long-chain saturated fatty acid, is gaining attention for its potential applications in the burgeoning fields of green technology and material science. Its unique properties, stemming from its long 37-carbon chain, make it and its derivatives candidates for developing sustainable materials and environmentally friendly chemical processes. Research is exploring its use in creating bioplastics and modifying natural fibers to enhance their properties, contributing to a more circular and bio-based economy.
The primary focus in green technology is the utilization of renewable feedstocks to create products that are biodegradable or have a lower environmental impact than their petroleum-based counterparts. Very long-chain fatty acids, including this compound, are valuable as bio-based building blocks. In material science, these molecules are investigated for their ability to impart specific properties, such as hydrophobicity and thermal stability, to various materials.
Another key application lies in the surface modification of natural fibers. A 'green' technology approach involves grafting aliphatic fatty acid chains, such as this compound, onto the surface of cellulosic fibers like cotton, jute, and linen. google.comgoogle.com This process significantly increases the hydrophobicity (water repellency) of the fabric. google.com The method can involve using acetic anhydride (B1165640) to facilitate the reaction, which covalently bonds the fatty acid molecules to the cellulose (B213188) fibers. google.comgoogle.com This creates durable, water-repellent textiles without relying on fluorine-based chemicals, which are common in the industry but face environmental and health concerns. Research has demonstrated that this green method can result in cotton fabric with a water contact angle of at least 137.48° (±2.79). google.com
The table below summarizes key research findings related to the application of this compound and other very long-chain fatty acids in these innovative fields.
| Application Area | Base Material | Research Focus | Key Findings |
| Bioplastics | Cellulose | Synthesis of long-chain cellulose esters for thermoformable bioplastics. rsc.org | Long-chain fatty acid substituents can improve the thermal processability of cellulose-based plastics. rsc.org |
| Bioplastics | Euglena Polysaccharide (Paramylon) | Development of microalga-based bioplastics using lipids from Euglena. renewable-carbon.eu | Resulting bioplastics have high thermal plasticity and heat resistance, comparable to conventional plastics like polylactic acid. renewable-carbon.eu |
| Hydrophobic Textiles | Cotton & other Cellulosic Fibers | Grafting of aliphatic fatty acid chains to create water-repellent fabrics. google.comgoogle.com | Achieved a water contact angle of at least 137.48°, demonstrating effective hydrophobicity through a 'green' process. google.com |
| General Biopolymers | Agri-Food Waste | Use of volatile fatty acids (VFAs) as feedstock for producing Polyhydroxyalkanoates (PHAs). mdpi.com | Agri-food waste can be valorized into biodegradable plastics, offering a sustainable alternative to petroleum-based products. mdpi.com |
These research directions highlight the potential of this compound and similar long-chain fatty acids to contribute to a more sustainable future. By serving as a renewable raw material for high-performance bioplastics and functional textiles, it exemplifies the principles of green chemistry and innovative material science. unibo.it Further research into derivatives, such as ω-hydroxy acids like 37-hydroxy this compound, could expand the range of possible applications by providing functionalized long-chain molecules for polymer synthesis. google.com
Emerging Research Directions and Future Perspectives
Elucidating Underexplored Biosynthetic Pathways for Very-Long-Chain Fatty Acids
The canonical biosynthesis of VLCFAs (fatty acids with 20 or more carbons) occurs in the endoplasmic reticulum through the action of a fatty acid elongase (FAE) complex. pnas.orgunl.edu This complex extends shorter C16 and C18 fatty acid precursors by adding two-carbon units from malonyl-CoA in a four-step cycle. nih.govfrontiersin.orgfrontiersin.org The key enzymes involved are β-ketoacyl-CoA synthase (KCS), β-ketoacyl-CoA reductase (KCR), β-hydroxyacyl-CoA dehydratase (HCD), and enoyl-CoA reductase (ECR). pnas.orgfrontiersin.org
However, the synthesis of exceptionally long fatty acids like heptatriacontanoic acid presents a puzzle. Research has indicated that mammalian elongase enzymes (ELOVL) may be unable to synthesize chains beyond 28 carbons. This suggests the existence of alternative, underexplored biosynthetic routes for C37:0, which could involve specialized enzymatic pathways or microbial origins.
Future research is focused on several key questions:
Identifying Novel Elongases: Are there uncharacterized elongase enzymes in certain organisms with a substrate specificity for fatty acids longer than 28 carbons?
Microbial Contributions: To what extent does the gut microbiome or environmental microbes contribute to the presence of this compound in higher organisms? Microbial β-oxidation or unique synthesis pathways are potential sources.
Alternative Pathways: Do alternative, non-canonical pathways for fatty acid elongation exist, perhaps outside of the endoplasmic reticulum or involving different enzyme complexes? Research into the genetic regulation of VLCFA biosynthesis, such as the role of transcription factors like PUCHI in plants, provides a model for how such pathways could be discovered and controlled. pnas.org
The elucidation of these pathways is crucial for understanding how organisms produce such structurally diverse lipids and for potentially harnessing these pathways for biotechnological applications.
Expanding the Understanding of Ecological and Inter-species Roles
This compound has been identified in a diverse array of organisms, hinting at a variety of ecological roles that are just beginning to be understood. Its presence is not widespread, but rather concentrated in specific species across different kingdoms, suggesting specialized functions.
Marine Ecosystems: The detection of this compound in zooplankton points to a potential role in marine food webs and carbon cycling. vulcanchem.com Its extreme hydrophobicity due to its long carbon chain likely affects its role in the structure of wax esters, which are important for buoyancy and energy storage in marine life.
Plant and Microbial Life: This fatty acid is found in plants such as Abelmoschus manihot, Alpinia nigra, and in the genus Adenosma, where its glycerol (B35011) esters may serve as antimicrobial agents or energy reserves. wikipedia.orgcas.cn Its discovery in Antarctic cyanobacteria (Leptolyngbya spp.) and the marine sponge Hemimycale sp. suggests a role in adaptation to extreme environments, possibly by modulating membrane fluidity or acting as a chemical defense compound. jeb.co.inresearchgate.netresearchgate.net
Future research will likely focus on moving from simple detection to functional analysis within these ecological contexts. Investigating how the production of this compound changes in response to environmental stressors (e.g., temperature, predation) could reveal its specific adaptive functions.
Advanced Structural Elucidation of Complex Derivatives and Their Functions
This compound does not only exist as a simple saturated fatty acid but also serves as a backbone for more complex derivatives with specific biological activities. The characterization of these derivatives is a significant and growing area of research.
A notable example is 4,21-dimethyl-5,19-di-(trans)-enoyl-heptatriacontanoic acid , a major component of the free mycobacteric acids found in Mycobacterium brumae. wikipedia.org The unique branched and unsaturated structure of this derivative is critical for the bacterial cell envelope's integrity. Another identified derivative is 37-hydroxy this compound . google.com Furthermore, synthetic studies have created derivatives like (23Z,34Z)-heptatriacontadienoic acid , which has demonstrated potent neurite outgrowth activity, suggesting potential therapeutic applications. jeb.co.inresearchgate.net
The structural elucidation of such complex molecules relies on sophisticated analytical techniques. Modern mass spectrometry methods are at the forefront of this research:
Ozone-Induced Dissociation (OzID): This technique helps pinpoint the location of double bonds in unsaturated fatty acids. rsc.org
Paternò-Büchi (PB) Reaction: Used in conjunction with mass spectrometry, this reaction helps identify double bond positions. rsc.org
Charge Inversion Ion/Ion Reactions: These gas-phase reactions allow for detailed fragmentation analysis, revealing structural features like double bond locations that are difficult to determine with conventional methods. nih.gov
By applying these advanced methods, researchers can fully characterize the intricate structures of this compound derivatives and link these structures to their biological functions.
Development of Novel Analytical Standards and Methodologies for Very-Long-Chain Fatty Acids
A significant challenge in studying this compound and other VLCFAs is the lack of commercially available analytical standards and the limitations of conventional analytical methods. nih.gov The accurate detection and quantification of these molecules are essential for research.
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique, but it typically requires a chemical derivatization step to convert fatty acids into more volatile fatty acid methyl esters (FAMEs). nih.govcsic.es Moreover, many available analysis kits are designed for shorter-chain fatty acids, often only up to C26:0, creating a gap for analyzing C37:0. creative-proteomics.comaruplab.com
To address these challenges, novel methodologies are being actively developed:
High-Throughput and Automated Methods: Simplified derivatization procedures and robotic systems are being created to increase the speed and efficiency of VLCFA analysis in large sample sets. cambridge.org
Advanced Liquid Chromatography-Mass Spectrometry (LC-MS): Techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) offer high sensitivity and selectivity, allowing for the analysis of isomeric forms of fatty acids. uit.no
Novel Ionization and Derivatization: The development of new derivatization reagents, such as N-[4-(aminomethyl)phenyl]pyridinium (AMPP+), enhances the ionization of fatty acids for LC-MS, improving detection and structural analysis. qut.edu.auresearchgate.net Gas chromatography coupled to atmospheric pressure chemical ionization (GC-APCI-MS) has also shown promise for quantifying VLCFAs up to 44 carbons long. csic.es
The following table provides a comparison of traditional and emerging analytical techniques for VLCFA analysis.
| Feature | Conventional GC-MS | Emerging LC-MS/MS Methods | Novel GC-APCI-MS |
| Sample Preparation | Requires derivatization (e.g., to FAMEs) | Can analyze underivatized or with specialized tags | Requires derivatization (e.g., to FAMEs) |
| Sensitivity | Good, but can be limited for very high mass | Generally high sensitivity and specificity | High sensitivity for a wide range of chain lengths |
| Throughput | Can be time-consuming and not easily automated | Amenable to high-throughput automation | Moderate throughput |
| Structural Info | Limited for isomers without standards | Can differentiate isomers with advanced methods | Provides accurate quantification |
| VLCFA Suitability | Less effective for chains >C26 without standards | Highly suitable with method development | Proven effective for chains up to C44 |
These advancements are critical for establishing reliable and standardized methods for the comprehensive analysis of this compound and other VLCFAs in complex biological samples.
Systems Biology Approaches to Very-Long-Chain Fatty Acid Research
Systems biology, which integrates multiple layers of biological data (e.g., genomics, transcriptomics, proteomics, and metabolomics), is providing a holistic view of the roles of VLCFAs in complex biological systems. This approach allows researchers to move beyond the study of a single molecule and understand its function within broader metabolic and regulatory networks.
Two key examples highlight the power of this approach:
Plant Development: In Arabidopsis, a systems biology approach combining a time-course transcriptomic dataset with lipidomic profiling revealed that the transcription factor PUCHI regulates the expression of VLCFA biosynthesis genes. pnas.org This coordinated regulation was shown to be essential for proper lateral root development and callus formation, demonstrating a direct link between genetic control, lipid metabolism, and plant morphology. pnas.org
Cancer Metabolism: The reprogramming of lipid metabolism is a known hallmark of cancer. embopress.org By combining genetic tools like CRISPR/Cas9 with global lipid metabolomics, researchers have shown that the depletion of enzymes involved in fatty acid synthesis leads to a reduction in VLCFA levels, which in turn inhibits tumor growth. embopress.org This approach uncovered the critical role of specific VLCFA-containing lipids, like ceramides (B1148491), in cancer cell proliferation. embopress.org
Future research will increasingly rely on these integrated, multi-omics strategies. By connecting changes in the expression of genes like the ELOVL family to comprehensive lipid profiles and observable phenotypes, systems biology will be instrumental in fully mapping the functional importance of this compound and other VLCFAs in health and disease.
Q & A
Q. What analytical methods are recommended for identifying heptatriacontanoic acid (37:0) in lipid extracts?
- Methodological Answer : this compound can be identified using gas chromatography-mass spectrometry (GC-MS) coupled with lipid-specific databases like the Lipid Maps Structure Database (LMSD). The LMSD provides system nomenclature (e.g., "this compound (37:0)"), molecular formula (C₃₇H₇₂O₅), and mass data (exact mass: ~584.55 g/mol) for cross-referencing . For Antarctic cyanobacteria samples, GC-MS retention indices and fragmentation patterns should be compared with LMSD entries to confirm identity .
Q. Which organisms are known to biosynthesize this compound?
- Methodological Answer : this compound has been detected in extremophiles such as Antarctic cyanobacteria Leptolyngbya spp., where it constitutes 2.74–17% of total fatty acids depending on the strain (e.g., strains A and D in Table 1 of ). Isolation protocols involve lipid extraction via Folch method, followed by thin-layer chromatography (TLC) to separate neutral and polar lipids before GC-MS analysis .
Q. How can researchers quantify this compound in complex biological matrices?
- Methodological Answer : Quantification requires internal standards (e.g., deuterated fatty acids) to correct for matrix effects. Calibration curves should be constructed using purified this compound, and results normalized to total lipid content. Note that variability in reported percentages (e.g., 2.74% in strain A vs. 17% in strain D ) may arise from growth conditions or extraction efficiency, necessitating biological triplicates and statistical validation.
Advanced Research Questions
Q. What are the key challenges in synthesizing this compound for experimental studies?
- Methodological Answer : The 37-carbon saturated chain poses synthetic challenges, including low solubility in common solvents and difficulty in achieving high purity. Multi-step elongation via Fischer esterification or enzymatic methods (e.g., fatty acid synthase systems) is required. Post-synthesis, purity must be confirmed via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Contaminants such as shorter-chain homologs (e.g., C₃₆ or C₃₈ acids) should be excluded using preparative HPLC .
Q. How does the chain length of this compound influence its role in membrane lipid bilayers?
- Methodological Answer : Its extended alkyl chain increases membrane rigidity and reduces permeability compared to shorter fatty acids (e.g., palmitic acid (16:0)). Researchers can model its biophysical effects using Langmuir monolayers or molecular dynamics simulations. Experimental validation involves measuring phase transition temperatures via differential scanning calorimetry (DSC) and comparing with shorter-chain analogs .
Q. What advanced spectroscopic techniques resolve structural ambiguities in this compound characterization?
- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) identifies carboxylate stretching vibrations (~1700 cm⁻¹), while ¹³C-NMR confirms methylene (-CH₂-) chain uniformity and terminal methyl (-CH₃) signals. For crystalline samples, X-ray diffraction (XRD) can reveal packing patterns, though crystallization may require slow evaporation in nonpolar solvents .
Q. How should researchers address discrepancies in this compound concentration data across studies?
- Methodological Answer : Discrepancies (e.g., 2.74% vs. 17% in Leptolyngbya strains ) may stem from environmental factors (temperature, nutrient availability) or methodological differences (extraction protocols, column selectivity in GC). Robust meta-analysis frameworks, such as those outlined in the Cochrane Handbook, recommend documenting extraction solvents, instrument parameters, and normalization methods to enable cross-study comparisons .
Q. What hypotheses exist regarding the biological role of this compound in extremophiles?
- Methodological Answer : Proposed roles include thermal adaptation (stabilizing membranes at low temperatures) and energy storage. To test these, knock-out studies using CRISPR-Cas9 in model cyanobacteria, followed by growth assays under stress conditions (e.g., freezing or oxidative stress), can elucidate functional significance. Lipidomic profiling pre- and post-intervention is critical .
Data Presentation and Reproducibility Guidelines
- Tables : Include retention times, mass spectra peaks, and percentage compositions (as in , Table 1) to enable replication.
- Supplemental Materials : Provide raw NMR/GC-MS data, statistical code, and strain cultivation details per journal guidelines (e.g., Beilstein Journal of Organic Chemistry).
- Ethical Reporting : Disclose conflicts of interest and funding sources, adhering to standards in Reviews in Analytical Chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
